Quantitation Advantage Over Unlabeled Trehalose
D-(+)-Trehalose-d₂ provides a +2 Da mass shift relative to unlabeled trehalose, enabling distinct MS/MS detection and serving as a stable isotope-labeled (SIL) internal standard for quantitative trehalose analysis in biological matrices [1]. Unlabeled trehalose, lacking any isotopic mass difference, cannot be distinguished from endogenous trehalose and is therefore invalid as an internal standard in isotope dilution workflows. In LC-MS/MS assays for trehalose detection and quantification, the use of deuterated internal standards is required to achieve instrument limits of detection (LOD) up to 21,000 times more sensitive than the most commonly used non-MS trehalose assays [2]. While this extreme sensitivity improvement is attributable to the LC-MS/MS platform rather than the deuterated standard per se, the deuterated internal standard is an essential and irreplaceable component of the validated method. Without a stable isotope-labeled analog such as D-(+)-Trehalose-d₂ to control for matrix effects and ionization variability, the quantitative accuracy of such assays cannot be maintained.
| Evidence Dimension | Mass difference from unlabeled analyte (Δ Da) |
|---|---|
| Target Compound Data | +2 Da (two deuterium atoms at anomeric positions) |
| Comparator Or Baseline | Unlabeled D-(+)-Trehalose (0 Da mass difference) |
| Quantified Difference | 2 Da absolute mass difference; indistinguishable vs. distinguishable MS signal |
| Conditions | LC-MS/MS and GC-MS quantitative analysis; biological matrices (tissue extracts, plasma, cell lysates) |
Why This Matters
A minimum mass difference of +3 Da is typically recommended for reliable MS quantitation to avoid isotopic overlap; D-(+)-Trehalose-d₂ provides +2 Da, which is usable but may require careful method optimization, whereas unlabeled trehalose provides 0 Da and is completely unusable as an internal standard.
- [1] MedChemExpress. D-(+)-Trehalose-d2 Application Notes. CAS: 1334376-67-8. Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS. View Source
- [2] Qiu, L., Lacey, M. J., & Bedding, R. A. (2000). Using deuterium as an isotopic tracer to study the energy metabolism of infective juveniles of Steinernema carpocapsae under aerobic conditions. Comparative Biochemistry and Physiology Part B: Biochemistry and Molecular Biology, 127(3), 279-288. View Source
